7-Chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one-2,3-13C2 is a complex chemical compound notable for its potential applications in pharmacology and medicinal chemistry. This compound features a unique molecular structure that incorporates isotopic labeling, specifically deuterium and carbon-13 isotopes, which can be crucial for various scientific studies, including metabolic tracking and mechanism elucidation.
This compound belongs to the class of benzodiazepines, which are known for their psychoactive properties. Benzodiazepines typically exhibit anxiolytic, sedative, and muscle relaxant effects, making them significant in therapeutic applications. The specific structural modifications in this compound may influence its pharmacological profile.
The synthesis of 7-Chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one can involve several steps typical of benzodiazepine synthesis. These may include:
The exact synthetic route may vary based on the starting materials and desired purity levels. Each step must be optimized to ensure high yields and selectivity for the target compound.
The molecular structure of 7-Chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one can be represented using various chemical notation systems:
[2H]c1c([2H])c([2H])c(C2=N[C@@H](O)C(=O)Nc3ccc(Cl)cc23)c(Cl)c1[2H]
InChI=1S/C15H10Cl2N2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20)/t15-/m0/s1/i1D,2D,3D,4D
The accurate mass of the compound is recorded as 324.037 g/mol. Its isotopic composition includes deuterium and carbon isotopes which are essential for tracing studies in metabolic pathways.
The reactions involving 7-Chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one primarily focus on its interactions with biological targets or other chemical entities. Potential reactions include:
Each reaction pathway should be characterized by kinetic studies and mechanistic investigations to elucidate how structural features influence reactivity.
The mechanism of action for 7-Chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one likely involves modulation of neurotransmitter systems in the brain:
Experimental data from binding assays and electrophysiological studies would provide insights into its efficacy and potency as a modulator.
The physical properties include:
Chemical properties involve stability under various conditions (e.g., light sensitivity, pH stability) and reactivity with common reagents.
Relevant data should be gathered from stability studies and analytical characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
7-Chloro-5-(2-chlorophenyl-d4)-3-hydroxy-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one has potential applications in:
This compound represents a valuable asset in both research settings and potential therapeutic development due to its unique structural features and biological activity profile.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: